tert-Butylmalononitrile
Overview
Description
Synthesis Analysis The synthesis of compounds involving tert-butyl groups, such as tert-butylmalononitrile, often utilizes tert-butyl nitrite as a key reagent or intermediate. For instance, tert-butyl nitrite serves both as an oxidant and a N1 synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations (Sau et al., 2018). Additionally, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates (Koley et al., 2009).
Molecular Structure Analysis The molecular structure of compounds derived from tert-butylmalononitrile can be complex. For example, the structure of di-tert-butyl(3,4-dicyanophenyl)(hydroxy)malonate was determined through X-ray crystallography, showcasing large amplitudes of internal rotational motion of the tert-butyl groups and forming infinite one-dimensional chains via O-H…O hydrogen bonds in the solid state (Akkurt et al., 2006).
Chemical Reactions and Properties Tert-butyl nitrite is involved in various chemical reactions, acting as a metal-free radical initiator for the aerobic cleavage of benzylic CC bonds (Miao et al., 2011), and facilitating the oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles (Qi et al., 2018).
Physical Properties Analysis The analysis of physical properties largely depends on the specific compound . However, studies on tert-butyl nitrite and derivatives emphasize their reactivity and role in synthesis, rather than detailed physical properties.
Chemical Properties Analysis Tert-butyl nitrite (TBN) stands out for its versatility in organic synthesis, including nitrosation, oximation, and oxidation reactions. It activates molecular oxygen for radical reactions, showcasing its broad utility in organic chemistry (Li & Jia, 2017). Moreover, tert-butyl nitrite-mediated synthesis explores the controlled creation of N-nitrosoamide from N-alkyl amides and other transformations, highlighting its multifaceted applications in chemical synthesis (Yedage & Bhanage, 2017).
Scientific Research Applications
Chemoselective Nitration
tert-Butylmalononitrile plays a significant role in chemoselective nitration processes. For instance, tert-butyl nitrite has been used as a nitrating agent for phenolic substrates, providing mononitro derivatives with high selectivity. This reaction is particularly useful in the synthesis of fluorogenic substrates for protease characterization, as demonstrated by Koley, Colón, and Savinov (2009) in their study on chemoselective nitration of phenols with tert-butyl nitrite (Koley, Colón, & Savinov, 2009).
Safety And Hazards
Tert-Butylmalononitrile is classified as dangerous. It is toxic if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .
properties
IUPAC Name |
2-tert-butylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPHMQZSDKRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194946 | |
Record name | t-Butylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylmalononitrile | |
CAS RN |
4210-60-0 | |
Record name | t-Butylmalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylmalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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